molecular formula C21H25N3O4 B11135408 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11135408
M. Wt: 383.4 g/mol
InChI Key: JAQDNWKEPHHIJX-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves the annulation of cyclopentane and four-membered rings. The process employs readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to afford the title compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis strategies developed in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to its specific spirocyclic structure and the presence of both indole and acetamide functional groups. This combination of features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C21H25N3O4/c1-28-16-4-5-17-15(12-16)6-10-23(17)11-9-22-18(25)14-24-19(26)13-21(20(24)27)7-2-3-8-21/h4-6,10,12H,2-3,7-9,11,13-14H2,1H3,(H,22,25)

InChI Key

JAQDNWKEPHHIJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)CC4(C3=O)CCCC4

Origin of Product

United States

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